Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate derivatives can be achieved through various synthetic routes. One method involves the metal/organo relay catalysis in a one-pot synthesis from 5-methoxyisoxazoles and pyridinium ylides, utilizing a FeCl2/Et3N binary catalytic system. This approach permits the introduction of substituents at the pyrrole nitrogen via nucleophilic reactions, leading to the formation of methyl 4-piperidinopyrrole-2-carboxylates upon catalytic reduction of the ylides (Galenko et al., 2015).
Scientific Research Applications
Synthesis Techniques and Transformations:
- A method for synthesizing methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones via a series of reactions, including reductive isoxazole ring-opening, is discussed in a study by Galenko et al. (2019). The resulting compounds are used for intra/intermolecular azo coupling and carbene insertions (Galenko et al., 2019).
Catalytic Synthesis:
- Galenko et al. (2015) describe a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates using a FeCl2/Et3N binary catalytic system. This process introduces substituents at the pyrrole nitrogen via nucleophilic reactions (Galenko et al., 2015).
Antimicrobial Applications:
- Hublikar et al. (2019) synthesized novel methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives and evaluated their antimicrobial activities. The presence of heterocyclic rings and methoxy groups increased the antimicrobial potency (Hublikar et al., 2019).
Oxidation Studies:
- Cirrincione et al. (1987) studied the oxidation of 4-substituted 3-amino-2,5-dimethylpyrroles and analyzed the structure of the oxidation products (Cirrincione et al., 1987).
Synthesis of N-Protected Pyrrole Derivatives:
- Grošelj et al. (2013) developed a synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, which are precursors to various functionalized heterocycles (Grošelj et al., 2013).
Antitumor Evaluation:
- Liu et al. (2006) prepared and evaluated 8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid esters for cytotoxicity against cancer cell lines, demonstrating significant cytotoxic effects (Liu et al., 2006).
Safety And Hazards
The compound is classified as Acute Tox. 3 Oral, indicating it is toxic if swallowed . The safety pictogram GHS06 (skull and crossbones) applies to this compound . The hazard statements include H301 (Toxic if swallowed) . Precautionary measures include P301 + P330 + P331 + P310 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician) .
properties
IUPAC Name |
methyl 5-amino-1-methylpyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-9-5(7(10)11-2)3-4-6(9)8/h3-4H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONOJFVXWDLLCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90582067 | |
Record name | Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90582067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate | |
CAS RN |
166182-90-7 | |
Record name | Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90582067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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